molecular formula C22H20N2O5 B2975975 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946379-61-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2975975
CAS No.: 946379-61-9
M. Wt: 392.411
InChI Key: JMKUFVSAOQJXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a pyridinone-containing acetamide derivative featuring a benzodioxole moiety and a benzyloxy-substituted pyridinone ring. Below, we compare this compound with key analogs, focusing on structural variations, synthetic methodologies, and inferred bioactivity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-15-9-18(25)21(27-13-16-5-3-2-4-6-16)11-24(15)12-22(26)23-17-7-8-19-20(10-17)29-14-28-19/h2-11H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKUFVSAOQJXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol core This can be achieved through the cyclization of catechol derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d][1,3]dioxol moiety can be oxidized to form quinones.

  • Reduction: The pyridinone ring can be reduced to form pyridine derivatives.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be employed.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Pyridine derivatives.

  • Substitution: Amides or substituted amides.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with a molecular structure featuring a benzo[d][1,3]dioxol moiety, a pyridinone ring, and an acetamide group. It can undergo various chemical reactions, including oxidation to form quinones. The combination of the benzo[d][1,3]dioxol moiety and the pyridinone ring makes it unique compared to similar compounds, potentially giving it distinct chemical and biological properties.

IUPAC Name and Identifiers

  • IUPAC Name: N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetamide
  • InChI: InChI=1S/C22H20N2O5/c1-15-9-18(25)21(27-13-16-5-3-2-4-6-16)11-24(15)12-22(26)23-17-7-8-19-20(10-17)29-14-28-19/h2-11H,12-14H2,1H3,(H,23,26)

Potential Applications

Due to its unique structure, this compound may be of interest in diverse scientific fields. While specific applications are not detailed in the provided search results, the presence of the benzo[d][1,3]dioxol moiety suggests it could be explored in contexts where similar compounds are utilized. For instance, benzo[d][1,3]dioxol derivatives have been used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The pyridinone ring is a common structural motif in various biologically active compounds, including kinase inhibitors and antiviral agents. The acetamide group can participate in hydrogen bonding and influence the compound's solubility and interactions with biological targets.

Related Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-acetamide: Similar structure but lacks the pyridinone ring.
  • 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: Similar structure but lacks the benzo[d][1,3]dioxol moiety.

Potential Reactions

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as an anticancer agent, it may interact with cellular targets such as enzymes or receptors, disrupting cancer cell growth and proliferation. The molecular pathways involved would include apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound’s core structure includes:

  • Benzo[d][1,3]dioxol-5-yl group : A common motif in bioactive molecules, often associated with improved metabolic stability and binding affinity.
  • Pyridinone ring: The 4-oxopyridin-1(4H)-yl moiety, substituted at position 5 with a benzyloxy group and at position 2 with a methyl group.
Key Analogs:
Compound Name Key Substituents Structural Differences vs. Target Compound Source
K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methylbenzylthio)acetamide) Benzylthio group instead of pyridinone ring Replaces pyridinone with benzylthio-acetamide
4p–4u (2-(Benzo[d][1,3]dioxol-5-yl)-N-substituted-2-oxoacetamides) 2-oxoacetamide backbone with diverse N-substituents (e.g., aryl, alkyl) Lacks pyridinone ring; features ketone instead
CAS 941974-26-1 (N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-4-oxopyridin-1-yl)acetamide) 2-fluorobenzyloxy on pyridinone Fluorine substitution on benzyloxy group
946227-86-7 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-4-oxopyridin-1-yl)acetamide) 4-fluorobenzyloxy and hydroxymethyl on pyridinone Additional hydroxymethyl and 4-F substitution
CAS 953137-17-2 (N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide) Isoxazole ring instead of pyridinone Heterocycle replacement (isoxazole vs. pyridinone)

Physicochemical Properties

  • Solubility: Pyridinone-containing analogs (e.g., CAS 941974-26-1) may exhibit lower solubility than ketone-based derivatives (e.g., 4p–4u) due to increased planarity and hydrogen-bonding capacity .
  • Melting Points: Pyridinone derivatives (e.g., K-16, m.p. 55.2–55.5°C) generally have lower melting points compared to rigid spirocyclic compounds (e.g., B1 in ) .
Comparison with Analogs:
  • K-16 : Synthesized via reaction of 2-((3-methylbenzyl)thio)acetic acid with benzo[d][1,3]dioxol-5-amine using oxalyl chloride and triethylamine .
  • 4p–4u : Prepared via silver-catalyzed decarboxylative acylation, yielding α-ketoamides with diverse N-substituents .
  • CAS 941974-26-1: Likely synthesized using fluorinated benzyl halides for O-alkylation of pyridinone intermediates .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a benzo[d][1,3]dioxol moiety, a pyridinone ring, and an acetamide group, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O4. Its structure includes:

  • Benzo[d][1,3]dioxol moiety : Known for its role in various biological activities.
  • Pyridinone ring : Often associated with antimicrobial and anti-inflammatory properties.
  • Acetamide group : Typically enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of pyridinone compounds exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to this compound showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential utility as antimicrobial agents .

Anti-inflammatory Effects

The benzo[d][1,3]dioxol moiety is known for its anti-inflammatory properties. Compounds containing this structure have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects .

Central Nervous System Activity

Given the structural similarities to benzodiazepines, there is potential for this compound to interact with GABA-A receptors. Initial computational studies predict high binding affinity for these receptors, which could lead to sedative or anxiolytic effects .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • GABA-A receptor modulation : Similar compounds have shown to act as partial agonists at GABA-A receptors, influencing neurotransmitter release and neuronal excitability .
  • Inhibition of inflammatory mediators : The compound may inhibit pathways involved in the synthesis of inflammatory cytokines or prostaglandins.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study on pyridinone derivatives found that modifications to the benzo[d][1,3]dioxol structure enhanced antibacterial activity significantly compared to unmodified counterparts .
  • CNS Effects : In animal models, compounds with similar structures have been reported to reduce anxiety-like behaviors, indicating a potential for therapeutic use in anxiety disorders .
  • Toxicological Studies : Preliminary toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are needed to evaluate safety profiles and side effects associated with chronic use .

Q & A

Basic: What are the critical steps for synthesizing N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, and how can purity be ensured?

The synthesis involves coupling a thioacetic acid derivative with benzo[d][1,3]dioxol-5-amine. Key steps include:

  • Activation of carboxylic acid : Use oxalyl chloride in dichloromethane at 0°C to convert 2-((3-methylbenzyl)thio)acetic acid to its acid chloride .
  • Amide bond formation : React the acid chloride with benzo[d][1,3]dioxol-5-amine in dioxane, using triethylamine as a base, followed by acidification to pH 4-5 .
  • Purification : Column chromatography (silica gel) and recrystallization yield a pure product (62% yield). Purity is confirmed via melting point analysis, NMR (e.g., δ 2.31 ppm for methyl protons), and HRMS .

Common pitfalls : Incomplete acid chloride formation or residual solvents. Ensure reaction times (0.5 h at 0°C, 2 h at RT) and use drying agents like MgSO4 .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.73–7.19 ppm for benzodioxole and pyridinone moieties) and methyl groups (δ 2.31 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 338.0825) .
  • Melting Point : Sharp melting range (55.2–55.5°C) indicates purity .
  • IR Spectroscopy : Validate carbonyl stretches (~1660 cm<sup>-1</sup> for acetamide) if performed .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Advanced: How can researchers design bioactivity assays to evaluate this compound’s mechanism of action in plant models?

  • Model Systems : Use Arabidopsis thaliana (DR5:GUS, tir1, yucQ mutants) and Oryza sativa for monocot/dicot comparisons .
  • Assay Setup :
    • Seedlings grown on ½ MS agar with compound (0.001–10 µM) and controls (e.g., NAA for auxin-like activity) .
    • Quantify primary root length (ImageJ) and lateral root density (WinRHIZO) after 7–14 days .
  • Mechanistic Probes : GUS staining in DR5:GUS lines to assess auxin-response element activation .

Data Interpretation : Compare mutant responses (e.g., tir1 vs. wild-type) to determine if activity is auxin receptor-dependent .

Advanced: How should conflicting bioactivity data between synthetic batches be resolved?

  • Source Identification :
    • Check purity via HPLC and NMR for unreacted starting materials (e.g., residual benzo[d][1,3]dioxol-5-amine) .
    • Test stereochemical consistency using chiral chromatography if applicable .
  • Bioassay Replication : Repeat assays with independent biological replicates (≥3) under controlled conditions (22°C, 16h light/8h dark) .
  • Dose-Response Analysis : Confirm activity across a concentration gradient to rule out batch-specific toxicity .

Advanced: What strategies optimize substituent modifications to enhance bioactivity?

  • SAR Studies :
    • Benzyloxy Group : Replace with other alkoxy groups (e.g., methoxy, ethoxy) to alter lipophilicity .
    • Pyridinone Core : Introduce electron-withdrawing groups (e.g., Cl, F) at position 5 to modulate electron density .
  • Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) for rapid generation of analogs, as seen in related acetamide derivatives .
  • Evaluation : Test analogs in root elongation assays and compare EC50 values to establish potency trends .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to auxin receptors (e.g., TIR1) or enzymes like YUCCA .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyridinone oxygen) and hydrophobic regions (benzodioxole) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .

Advanced: What analytical methods resolve challenges in quantifying this compound in biological matrices?

  • Extraction : Use liquid-liquid extraction (dichloromethane:water) to isolate the compound from plant tissues .
  • Quantification :
    • LC-MS/MS : Employ a C18 column with ESI+ mode (MRM transition m/z 338→154) for sensitivity .
    • Calibration Curves : Prepare in matrix-matched samples to account for ionization suppression .
      Limit of Detection : Typically ~0.1 ng/mL with optimized protocols .

Advanced: How do solvent polarity and reaction temperature influence synthetic yield?

  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve amide coupling efficiency by stabilizing intermediates .
  • Temperature Control :
    • Low temperature (0°C) minimizes side reactions during acid chloride formation .
    • Room temperature (RT) for amide coupling balances reactivity and selectivity .
      Optimization Example : Replacing dichloromethane with THF reduced yields by 15% due to poor solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.